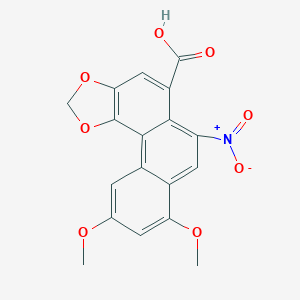

Aristolochic acid IV

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of Aristolochic acids, including Aristolochic acid IV, has been achieved through a versatile approach based primarily on a Suzuki-Miyaura coupling reaction . The key to success lies in the preparation of a common ring-A precursor . This approach was used to synthesize several related compounds, including Aristolochic acids I-IV .Molecular Structure Analysis

Aristolochic acid IV has been separated and identified using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . It was separated in the gas phase based on the difference of its ion mobility (K0), and then identified based on its K0 values, m/z, and product ions from MS/MS .Chemical Reactions Analysis

Aristolochic acid IV has been found to react with 2’-deoxyadenosine (dA) and 2’-deoxyguanosine (dG) to form three dA and five dG adducts . These adducts were identified by high-resolution mass spectrometry .Physical And Chemical Properties Analysis

Aristolochic acid IV has been characterized using ion mobility spectrometry coupled with mass spectrometry (IMS-MS) . This method allows for the fast formation and identification of the reaction end products .Wissenschaftliche Forschungsanwendungen

Trends and Future Research Directions

Aristolochic acids, including Aristolochic acid IV, have been components of traditional medicines, particularly in Asian countries, for thousands of years. A bibliometric analysis indicates that research has evolved through three distinct phases, with each phase having unique characteristics. Key suggestions for future research include exploring the antitumor efficacy of aristolochic acids and investigating their immune activity (Zhou et al., 2019).

Analysis in Traditional Medicine

Aristolochic Acid IV and other analogues have been studied for their presence in traditional Chinese medicines. A method was established for the rapid determination of these compounds, including Aristolochic Acid IV, in complex traditional medicine formulations, aiding in the assessment of product safety (Jing Liu et al., 2020).

Toxicological Studies and Mechanisms

Studies on Aristolochic Acid IV focus on its toxicological effects. For example, research on Aristolochic Acid IV's renal toxicity mechanisms has provided insights into safer clinical use and potential risks associated with traditional medicines containing this compound (Wang Li, 2013).

Metabolomic Analysis

Metabolomic studies have been conducted to understand the impact of Aristolochic Acid IV on biological systems. These studies reveal alterations in lipid metabolites and suggest a role in the pathogenesis of aristolochic acid-induced nephropathy (Ying-yong Zhao et al., 2015).

Study on Nephrotoxicity and Mutagenicity

A study on the nephrotoxicity and mutagenicity of Aristolochic Acid IVa, a compound structurally similar to Aristolochic Acid IV, suggests that long-term exposure to AAIVa induced mild renal lesions, potentially due to the activation of the transforming growth factor-β (TGFβ) pathway. This indicates that the mutagenicity and carcinogenic risk of AAIVa are very low, which may also provide insights into the effects of Aristolochic Acid IV (Zhong Xian et al., 2021).

Wirkmechanismus

Safety and Hazards

Aristolochic acids are recognized as a group of toxins that can cause end-stage renal failure associated with urothelial carcinoma . Because of several warnings on the toxic effects of Aristolochic acids by the US Food and Drug Administration and the regulatory authorities of some other countries, the sale and use of Aristolochic acid-containing products have been banned or restricted in most countries .

Zukünftige Richtungen

Research into detoxication techniques for Aristolochic acid-containing traditional Chinese medicines (TCMs) should be considered to be absolutely essential . More strict precautions should be taken to protect the public from Aristolochic acid exposure . The promotion of alkaline salt processing technology should be strengthened in the future . Some advanced modern extraction technologies also have good potential and should be further studied .

Eigenschaften

IUPAC Name |

8,10-dimethoxy-6-nitronaphtho[2,1-g][1,3]benzodioxole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13NO8/c1-24-8-3-10-9(13(4-8)25-2)5-12(19(22)23)15-11(18(20)21)6-14-17(16(10)15)27-7-26-14/h3-6H,7H2,1-2H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYBINMVKWZEICQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C3C(=C(C=C2C(=C1)OC)[N+](=O)[O-])C(=CC4=C3OCO4)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13NO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30166603 | |

| Record name | Aristolochic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Aristolochic acid IV | |

CAS RN |

15918-62-4 | |

| Record name | Aristolochic acid IV | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15918-62-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aristolochic acid IV | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015918624 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aristolochic acid IV | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30166603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Aristolochic acid IV | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L28X6WY776 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.